(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
Overview
Description
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a bromothiophene group attached to a piperidine ring, which is further modified with a sulfonyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide or other reduced derivatives.
Substitution: : The bromo group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Sulfide derivatives, thiol derivatives.
Substitution: : Amino derivatives, alkyl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol and 5-bromo-2-(piperazin-1-yl)pyrimidine . While these compounds share some structural similarities, the presence of the thiophene ring and the specific arrangement of functional groups in (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
Properties
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2.ClH/c11-9-1-2-10(16-9)17(14,15)13-5-3-8(7-12)4-6-13;/h1-2,8H,3-7,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDWZMIEIPRUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(S2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-78-9 | |
Record name | 4-Piperidinemethanamine, 1-[(5-bromo-2-thienyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.